

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

basic properties

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Compound of Interest

Compound Name: *1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine*

CAS No.: *1016506-81-2*

Cat. No.: *B3198688*

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An In-depth Technical Guide to the Basic Properties of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine**

Authored by: A Senior Application Scientist

Introduction

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral primary amine that is gaining significant interest within the fields of medicinal chemistry and organic synthesis. Its molecular structure is characterized by a 4-fluorophenyl group and a sterically hindered 2,2-dimethylpropyl (neopentyl) backbone attached to a chiral center.^[1] This unique combination of an electron-withdrawing aromatic substituent and a bulky aliphatic group imparts distinct chemical properties, particularly influencing the basicity of the amine functional group. Understanding these basic properties is paramount for its application in pharmaceutical development, where it can serve as a crucial building block for novel therapeutic agents. The presence of the fluorophenyl group can enhance binding affinity to biological targets and improve metabolic stability.^[2]

This guide provides a comprehensive analysis of the core basic properties of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine**, discusses the structural factors governing its basicity, and presents detailed experimental protocols for its characterization.

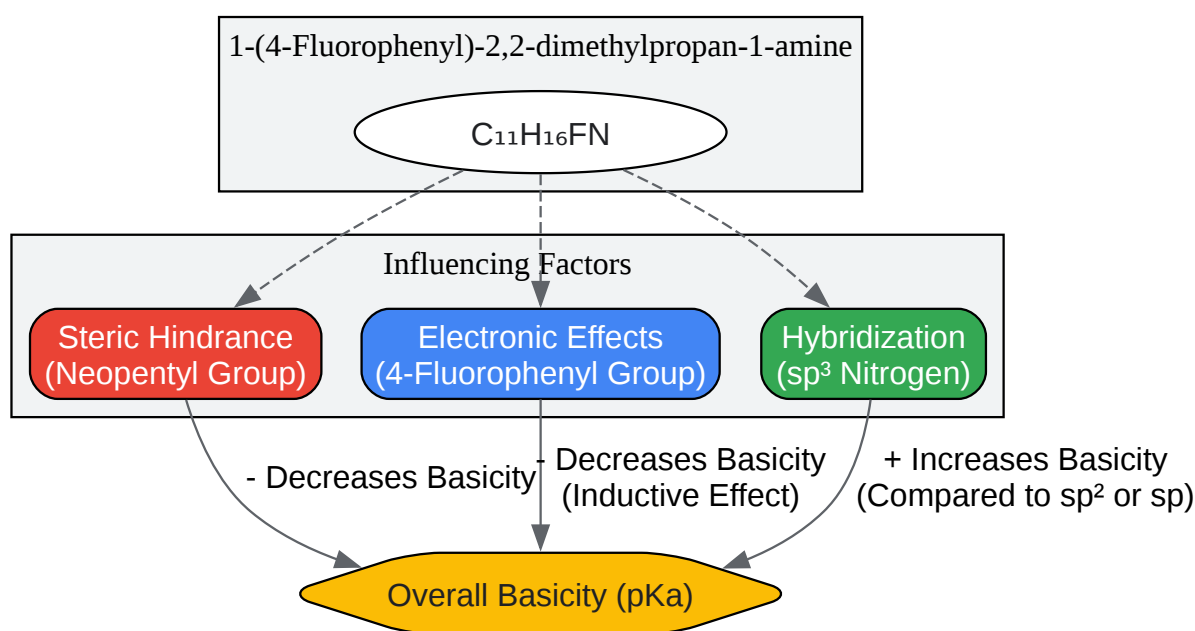
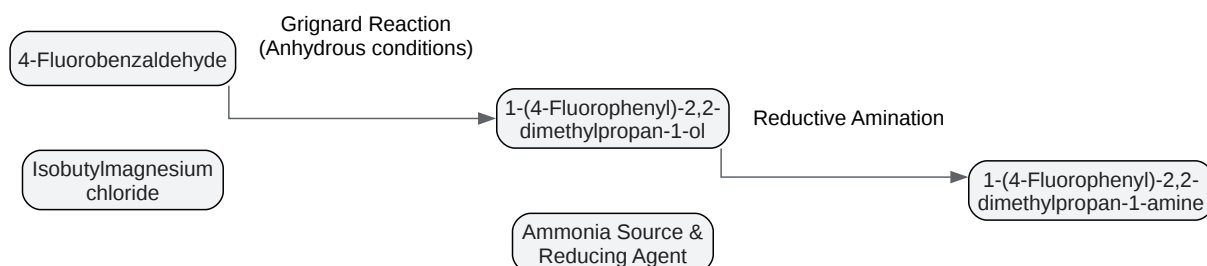
Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical parameters of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine** are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₆ FN
Molecular Weight	181.25 g/mol [1][3]
CAS Number	1016506-81-2[1]
Canonical SMILES	CC(C)(C)C(N)C1=CC=C(F)C=C1[1]
Classification	Chiral Primary Amine[1]
Predicted LogP	2.8716
Topological Polar Surface Area (TPSA)	26.02 Å ²
Hydrogen Bond Acceptors	1
Hydrogen Bond Donors	1
Rotatable Bonds	1

Synthesis Pathway

The synthesis of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine** is typically achieved through a multi-step process commencing with 4-fluorobenzaldehyde.[1] The general synthetic route involves a Grignard reaction followed by reductive amination.



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Caption: Factors influencing the basicity of the target molecule.

- Hybridization of the Nitrogen Atom: The nitrogen atom in **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine** is sp^3 hybridized. This geometry places the lone pair of electrons in an sp^3 orbital, which has less s-character compared to sp^2 or sp orbitals. [4] Consequently, the lone pair is less tightly held by the nucleus and more available for protonation, making sp^3 -hybridized amines generally more basic than their sp^2 (e.g., anilines) or sp (e.g., nitriles) counterparts. [5]

- **Electronic Effects of the 4-Fluorophenyl Group:** The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the phenyl ring to the benzylic carbon and, subsequently, to the nitrogen atom. This withdrawal of electron density from the nitrogen makes its lone pair less available for donation to a proton, thereby decreasing the basicity of the amine. [5] This effect is a primary reason why this compound is expected to be a weaker base than simple aliphatic amines like propylamine (pKa of conjugate acid ≈ 10.7) [6] but stronger than aniline (pKa of conjugate acid ≈ 4.6). [7]
- **Steric Hindrance from the Neopentyl Group:** The 2,2-dimethylpropyl (neopentyl) group is exceptionally bulky. This steric hindrance can impede the solvation of the protonated form (the conjugate acid). Effective solvation stabilizes the conjugate acid, and disruption of this solvation shell by the bulky group can shift the equilibrium away from the protonated form, thus reducing the amine's basicity.

In summary, the basicity of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine** represents a balance between the base-strengthening effect of sp^3 hybridization and the base-weakening effects of inductive electron withdrawal and steric hindrance.

Experimental Protocol: Determination of pKa by Potentiometric Titration

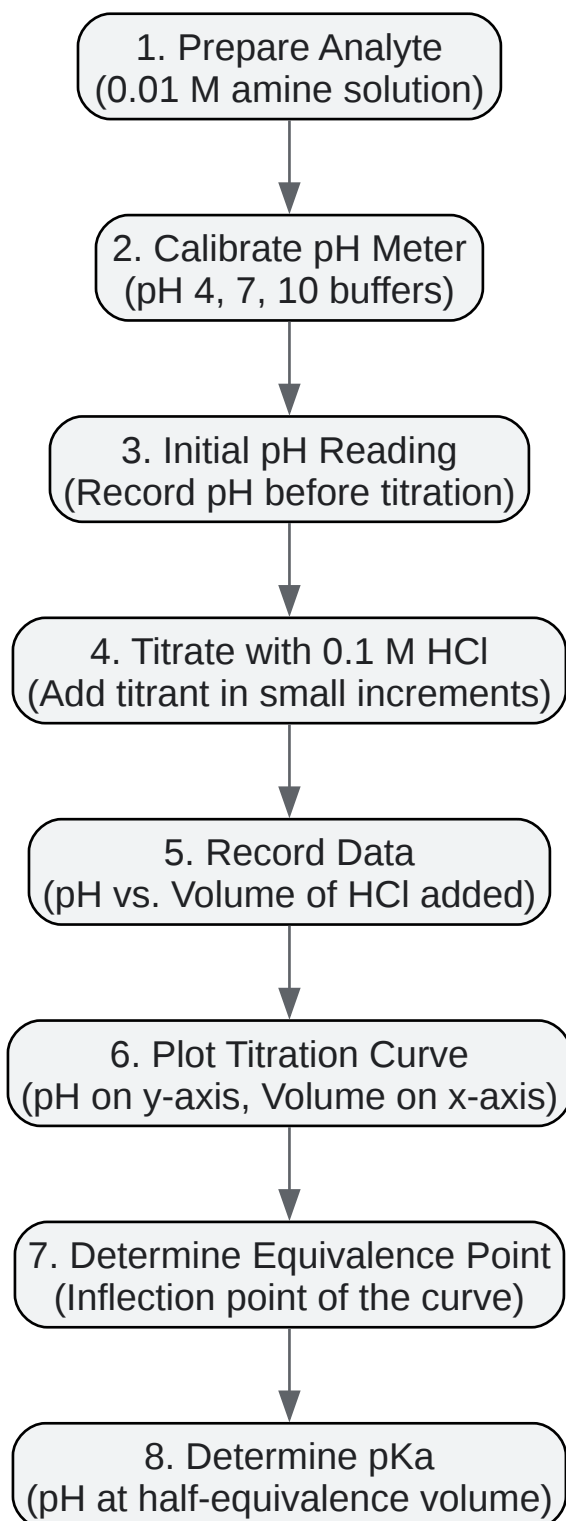
To empirically determine the basicity of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine**, a potentiometric titration is the gold-standard method. This protocol provides a self-validating system for obtaining an accurate pKa value.

Materials and Equipment

- **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine** (high purity)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized, CO₂-free water
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar

- 50 mL burette (Class A)
- Beakers and volumetric flasks

Workflow



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Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology

- Preparation of the Analyte Solution: Accurately weigh a sample of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine** and dissolve it in a known volume of CO₂-free deionized water to create a solution of approximately 0.01 M. Gentle warming may be necessary to ensure complete dissolution.
- pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00 to ensure accurate readings across the expected pH range.
- Titration Setup: Place a known volume (e.g., 50.0 mL) of the amine solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
- Titration Procedure:
 - Record the initial pH of the amine solution.
 - Begin adding the standardized 0.1 M HCl solution from the burette in small, precise increments (e.g., 0.2 mL).
 - After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.
 - As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.
 - Continue the titration well past the equivalence point until the pH curve flattens in the acidic region.
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

- Determine the equivalence point (V_{eq}), which is the point of maximum slope on the curve. This can be found visually as the inflection point or more accurately by calculating the first or second derivative of the curve.
- The volume of titrant required to neutralize half of the amine is $V_{eq}/2$.
- The pK_a of the conjugate acid is equal to the pH of the solution at this half-equivalence point ($V_{eq}/2$).

Applications in Drug Development

The basicity of **1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine** is a critical parameter in its application as a pharmaceutical building block. The amine group, being basic, will be protonated at physiological pH (approximately 7.4). This protonation influences several key drug-like properties:

- **Aqueous Solubility:** The protonated, charged form of the molecule is generally more water-soluble than the neutral form, which can improve bioavailability.
- **Receptor Binding:** The ability to form ionic bonds or hydrogen bonds via the protonated amine can be crucial for high-affinity binding to target proteins such as enzymes or receptors. [2]*
- **Membrane Permeability:** While the charged form is more soluble, the neutral form is typically more permeable across lipid cell membranes. The pK_a value determines the ratio of charged to uncharged species at a given pH, thus influencing absorption and distribution.

Conclusion

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine possesses a moderate basicity governed by a delicate balance of electronic, steric, and hybridization effects. The electron-withdrawing nature of the 4-fluorophenyl group and the steric bulk of the neopentyl group act to decrease its basicity relative to simple aliphatic amines. A precise understanding and empirical determination of its pK_a , as outlined in the provided protocol, are essential for researchers and drug development professionals seeking to leverage this versatile molecule in the design of new chemical entities. Its structural features make it a valuable synthon for introducing a constrained, basic center with modulated electronic properties into potential drug candidates.

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